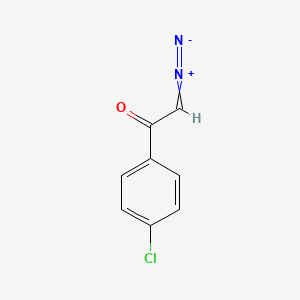
1-(4-Chlorophenyl)-2-diazo-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone,1-(4-chlorophenyl)-2-diazo- is a chemical compound with the molecular formula C8H6ClN2O It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the para position and a diazo group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(4-chlorophenyl)-2-diazo- typically involves the diazotization of 1-(4-chlorophenyl)ethanone. The process begins with the preparation of 1-(4-chlorophenyl)ethanone, which can be synthesized through the Friedel-Crafts acylation of chlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 1-(4-chlorophenyl)ethanone is then subjected to diazotization using a diazotizing agent like sodium nitrite in the presence of an acid, usually hydrochloric acid, to yield Ethanone,1-(4-chlorophenyl)-2-diazo-.
Industrial Production Methods
Industrial production of Ethanone,1-(4-chlorophenyl)-2-diazo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-(4-chlorophenyl)-2-diazo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenylacetic acid, while reduction can produce 1-(4-chlorophenyl)ethylamine.
Scientific Research Applications
Ethanone,1-(4-chlorophenyl)-2-diazo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone,1-(4-chlorophenyl)-2-diazo- involves its interaction with molecular targets such as enzymes and proteins. The diazo group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)ethanone: A precursor in the synthesis of Ethanone,1-(4-chlorophenyl)-2-diazo-.
4-Chloroacetophenone: Another related compound with similar structural features.
1-(4-Chlorophenyl)ethylamine: A reduction product of Ethanone,1-(4-chlorophenyl)-2-diazo-.
Uniqueness
Ethanone,1-(4-chlorophenyl)-2-diazo- is unique due to the presence of the diazo group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
3282-33-5 |
|---|---|
Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-diazoethanone |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8(12)5-11-10/h1-5H |
InChI Key |
ZDKVKKYKIPGOBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=[N+]=[N-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


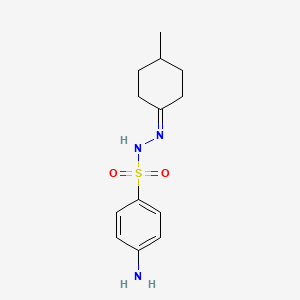
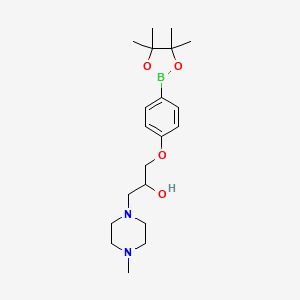

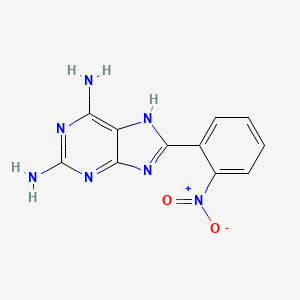
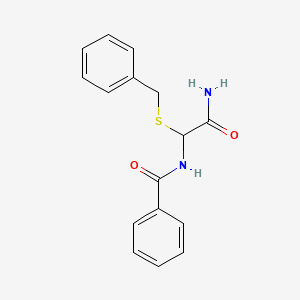
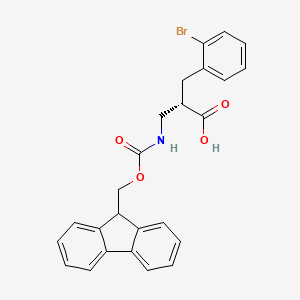
![n,n'-Bis[(e)-1,2,3,4-tetrahydrophenanthren-9-ylmethylidene]ethane-1,2-diamine](/img/structure/B13995665.png)

![2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13995679.png)
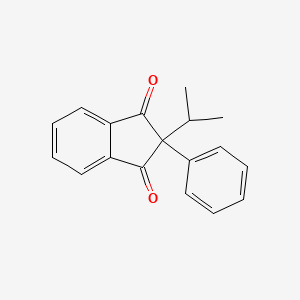

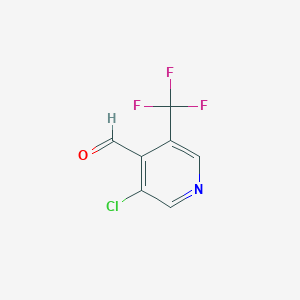
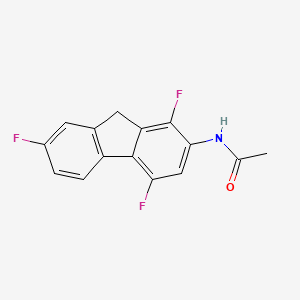
![3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline](/img/structure/B13995697.png)
